4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5
Beschreibung
Eigenschaften
CAS-Nummer |
1794885-45-2 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2 |
InChI-Schlüssel |
OGRXKBUCZFFSTL-WRMAMSRYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Isomerische SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O |
Kanonische SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonyme |
α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5; 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5; rac NNAL-d5; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:
Nitration: The starting material, 3-pyridylbutanone, undergoes nitration to introduce the nitroso group.
Deuteration: The nitroso compound is then subjected to deuteration using deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted pyridyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and chemical properties of tobacco-specific nitrosamines.
Biology: Investigating the biological effects of nitrosamines on cellular processes.
Medicine: Researching the carcinogenic mechanisms of tobacco-related compounds and developing potential chemopreventive agents.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
Wirkmechanismus
The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural, metabolic, and carcinogenic differences between NNAL-d5 and related compounds:
| Compound | Structure Modifications | Metabolic Pathways | Carcinogenicity | Biomarker Utility |
|---|---|---|---|---|
| NNAL-d5 | Deuterated NNAL (5 H → D) | Not metabolized (analytical standard) | Non-carcinogenic | Internal standard for NNAL assays |
| NNK | Ketone at position 1 | α-hydroxylation → DNA-reactive intermediates | Group 1 carcinogen | Direct marker of NNK exposure |
| NNAL | Hydroxyl group at position 1 | Glucuronidation (detoxification) or α-hydroxylation (activation) | Carcinogenic in vivo | Biomarker for NNK uptake and metabolism |
| NNAL-Gluc | Glucuronide conjugate of NNAL | Excretion via urine | Reduced toxicity | Marker of NNAL detoxification |
| 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) | Hydrolysis product of DNA adducts | Released from DNA/hemoglobin adducts | Non-carcinogenic | Surrogate for DNA damage from NNK/NNAL |
Metabolic Pathways and Activation
- NNK: Undergoes cytochrome P450-mediated α-hydroxylation at methylene (Cα) or methyl (Cβ) positions, generating reactive intermediates that form DNA adducts (e.g., pyridyloxobutyl-DNA). This metabolic activation is critical for its carcinogenicity .
- Activation: α-hydroxylation generates 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), a DNA adduct precursor .
- NNAL-d5: Serves as a non-reactive internal standard, ensuring analytical accuracy in quantifying NNAL and NNAL-Gluc without undergoing metabolic transformations .
Carcinogenic Potency
- NNK : Induces lung, pancreatic, and nasal tumors in rodents, with dose-dependent tumor incidences (e.g., 90% lung tumors in rats at 5 ppm exposure) .
- NNAL: Directly carcinogenic in animal models, inducing lung tumors (87% incidence in rats) and pancreatic tumors (27% incidence) . Its glucuronide (NNAL-Gluc) is non-carcinogenic, reflecting detoxification .
- NNAL-d5: No carcinogenic activity; used exclusively for analytical validation.
Analytical Performance
- NNAL-d5 : Enhances precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with detection limits for total NNAL (free + glucuronide) as low as 0.1 pg/mL .
- NNK and NNAL : Require deuterated internal standards (e.g., NNAL-d5) to correct for matrix effects and ionization variability .
Research Findings and Implications
- Metabolic Variability : Human studies show a 16-fold variation in NNAL-Gluc/NNAL ratios, suggesting polymorphisms in UGT enzymes influence detoxification efficiency .
- Chemoprevention : Isothiocyanates (e.g., phenethyl isothiocyanate) inhibit NNK metabolism in lung microsomes, reducing DNA adduct formation and tumorigenesis .
- Species Differences : In humans, cytochrome P450 1A2 and 2E1 dominate NNK activation, whereas rodent models emphasize P450 2A enzymes .
Biologische Aktivität
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5, commonly referred to as NNAL-d5, is a stable isotope-labeled derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This compound is of significant interest in toxicology and cancer research due to its role as a metabolite of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco smoke. Understanding the biological activity of NNAL-d5 is crucial for elucidating its mechanisms of action and potential health impacts.
NNAL-d5 undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can bind to DNA, resulting in mutagenic adducts. The primary metabolic pathways include:
- Alpha-Hydroxylation : This reaction generates diazonium ions that are highly reactive and capable of forming DNA adducts, which are critical in carcinogenesis. The process can also release formaldehyde, contributing further to DNA damage .
- Glucuronidation : NNAL-d5 is subjected to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, facilitating its elimination from the body. This process converts NNAL-d5 into more hydrophilic forms, such as NNAL-N-glucuronide, which can be excreted .
Key Enzymatic Reactions
| Enzyme | Reaction | Function |
|---|---|---|
| CBR1 | NNAL-d5 + NADPH → NNAL + NADP | Reduces carbonyl compounds |
| UGT2B28 | NNAL + UDPGA → NNAL-N-glucuronide + UDP | Conjugates xenobiotics for detoxification |
| UGT2B4 | NNAL + UDPGA → Various glucuronides | Important for estrogen metabolism |
Carcinogenic Potential
Research indicates that NNAL-d5 retains significant carcinogenic properties similar to its parent compound NNK. Studies have demonstrated that exposure to NNK and its metabolites, including NNAL-d5, leads to:
- Tumor Promotion : Animal models exposed to NNK show increased tumorigenesis in lung tissues, with associated metabolic syndrome indicators such as elevated triglycerides and glucose levels .
- DNA Adduct Formation : Specific DNA adducts formed by the interaction of NNAL-d5 with DNA have been identified, indicating a direct mechanism by which this compound may contribute to cancer development .
Case Studies
- Animal Studies : In a study involving mice treated with NNK, significant increases in lung tumors were observed alongside metabolic syndrome symptoms. The study highlighted that both susceptible and resistant strains exhibited similar metabolic changes despite differing tumorigenic responses .
- Human Relevance : Clinical studies have explored the effects of dietary compounds such as phenethyl isothiocyanate (PEITC) on inhibiting the metabolic activation of NNK. These studies suggest potential protective effects against lung carcinogenesis associated with tobacco exposure .
Q & A
Q. Table 1: Comparison of Analytical Platforms
| Platform | Sensitivity (LOD) | Matrix Compatibility | Throughput |
|---|---|---|---|
| LC-MS/MS | 0.1 pg/mL | Urine, serum, tissues | High |
| Chiral CE-MS* | 2.5 µg/mL | Cell lysates | Moderate |
| Immunoassays | 10 pg/mL | Urine only | Low |
*Chiral capillary electrophoresis (CE) is used for enantiomer-specific quantification .
Advanced: How do enantiomeric differences in NNAL-d5 impact its carcinogenic potential, and what methodologies resolve chiral-specific metabolic activation?
Answer:
NNAL-d5 exists as (R)- and (S)-enantiomers, which exhibit distinct metabolic fates:
- (S)-NNAL : Preferentially glucuronidated (detoxification pathway) .
- (R)-NNAL : More prone to metabolic activation via cytochrome P450 (CYP2A6/2A13) to form DNA-reactive pyridyloxobutyl adducts .
Methodological approaches : - Chiral separation : Normal-phase LC coupled with chiral columns (e.g., Chiralpak AD-H) or CE with cyclodextrin additives .
- Adduct quantification : 32P-postlabeling or LC-high-resolution MS to detect stereospecific DNA adducts in lung and liver tissues .
Key contradiction : While (R)-NNAL is more carcinogenic in rodent models, human studies show interindividual variability due to polymorphisms in CYP2A6, complicating risk extrapolation .
Basic: What experimental designs are optimal for longitudinal studies assessing NNAL-d5 as a biomarker of tobacco-specific nitrosamine (TSNA) exposure?
Answer:
- Cohort selection : Stratify participants by smoking status (active vs. ETS-exposed) and genotype (e.g., CYP2A6 fast/slow metabolizers) .
- Sampling frequency : Collect baseline, 4-week, and 24-week urine samples to account for NNAL’s persistence post-cessation (half-life: 10–45 days) .
- Controls : Include smokeless tobacco users to differentiate NNAL sources (e.g., NNK vs. N′-nitrosonornicotine) .
Q. Table 2: Key Biomarkers in Longitudinal Studies
| Biomarker | Specificity to Tobacco | Stability in Urine | Correlation with DNA Damage |
|---|---|---|---|
| NNAL-d5 | High | >6 months | Moderate (r=0.4–0.6) |
| 1-HOP (PAH) | Low | 48 hours | Weak (r=0.2) |
| Cotinine | Moderate | 7 days | None |
Advanced: How do discrepancies in NNAL-d5 carcinogenicity data between rodent models and human epidemiological studies arise?
Answer:
- Metabolic activation : Rodent studies use high-dose NNK injections, overwhelming detoxification pathways (e.g., glucuronidation), whereas humans exhibit dose-dependent metabolic shifts .
- DNA repair efficiency : Humans have robust nucleotide excision repair (NER) for pyridyloxobutyl adducts, whereas F344 rats show deficient NER in lung tissues .
- Confounding factors : Human studies often lack subtype stratification (e.g., microsatellite instability in colorectal cancer) that may amplify NNAL-d5’s role .
Q. Methodological mitigation :
- Use physiologically based pharmacokinetic (PBPK) models to scale rodent doses to human-equivalent exposures .
- Conduct nested case-control studies with tumor subtype annotation .
Basic: What in vitro models are suitable for studying NNAL-d5 metabolism, and how do they compare to in vivo systems?
Answer:
- Primary human hepatocytes : Recapitulate glucuronidation but lack lung-specific CYP2A13 expression .
- BEAS-2B bronchial cells : Express CYP2A13 and mimic metabolic activation in lung epithelia .
- Limitations : In vitro models often underestimate adduct formation due to absent chronic exposure conditions .
Validation step : Cross-validate findings with in vivo rodent models dosed with enantiomerically pure NNAL-d5 .
Advanced: What novel approaches address the quantification of NNAL-d5-induced DNA adducts in low-abundance tissues?
Answer:
- Nanoscale LC-MS/MS : Enables adduct detection in <10 mg tissue samples (e.g., bronchial biopsies) with attomolar sensitivity .
- Immunoaffinity enrichment : Monoclonal antibodies specific to pyridylhydroxybutyl-DNA adducts improve signal-to-noise ratios in FFPE tissues .
- Challenges : Adduct instability during DNA extraction requires addition of antioxidants (e.g., deferoxamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
